molecular formula C20H17ClN4O4S2 B2579807 ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 392293-12-8

ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2579807
CAS No.: 392293-12-8
M. Wt: 476.95
InChI Key: UHJBWIORFCZSFS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-chlorobenzamido group at position 5, a sulfanylacetamido linker at position 2, and an ethyl benzoate moiety.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(3-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S2/c1-2-29-18(28)12-6-8-15(9-7-12)22-16(26)11-30-20-25-24-19(31-20)23-17(27)13-4-3-5-14(21)10-13/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJBWIORFCZSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The chlorobenzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, alcohols, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effect. The thiadiazole ring and chlorobenzamido group are particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences between the target compound and analogues:

Compound Name Core Heterocycle Position 5 Substituent Position 2 Substituent Terminal Group Reference
Ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate 1,3,4-Thiadiazole 3-Chlorobenzamido Sulfanylacetamido linker Ethyl benzoate
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide 1,3,4-Thiadiazole Benzylsulfanyl 2-(Piperidin-1-yl)acetamide None
Ethyl 4-(2-{[5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate 1,3,4-Thiadiazole 3,4,5-Triethoxybenzamido Sulfanylacetamido linker Ethyl benzoate
4-[(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate) 1,3,4-Thiadiazole Benzyl Phenylacetamido linker Chloroacetate esters

Key Observations :

  • Position 5 Substituents : The 3-chlorobenzamido group in the target compound contrasts with bulkier substituents like triethoxybenzamido or benzylsulfanyl . The chlorine atom may enhance electrophilicity and target selectivity compared to electron-donating groups (e.g., triethoxy).
Physicochemical Properties:
  • Planarity and Crystal Packing : The thiadiazole core in the target compound is expected to adopt a planar conformation, similar to the structure reported in , facilitating π-π stacking and hydrogen bonding (e.g., N–H···N interactions).
  • Hypervalent Interactions : Intramolecular S···O interactions (2.625–2.628 Å) observed in may stabilize the conformation of the target compound’s acetamido linker.
  • Solubility : The ethyl benzoate group likely reduces aqueous solubility compared to polar terminal groups like piperidine or chloroacetates .

Biological Activity

Ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structure, characterized by the presence of a thiadiazole ring and a chlorobenzamido group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H12ClN3O3S2
  • CAS Number : 392318-09-1

The compound features a five-membered thiadiazole ring which enhances its reactivity and biological activity. The chlorobenzamido group is particularly noteworthy for its role in increasing the compound's interaction with biological targets.

This compound exhibits various mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it acts as an α-glucosidase inhibitor, which is significant for managing type 2 diabetes by slowing carbohydrate absorption in the intestine.
  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. It has been tested against various strains with promising results .
  • Anticancer Properties : In vitro studies reveal that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological ActivityObserved EffectsReference
α-Glucosidase InhibitionReduces glucose absorption
AntimicrobialEffective against various bacterial strains
AntifungalExhibits antifungal activity against Candida spp.
CytotoxicityInduces apoptosis in cancer cells

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound). The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Study on Anticancer Effects

In another research project focusing on anticancer properties, this compound was administered to various cancer cell lines. The findings showed a dose-dependent decrease in cell viability and an increase in apoptosis markers compared to control groups. This suggests that the compound could be further explored as a therapeutic agent in oncology .

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